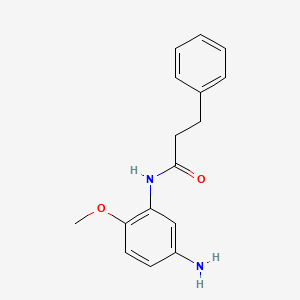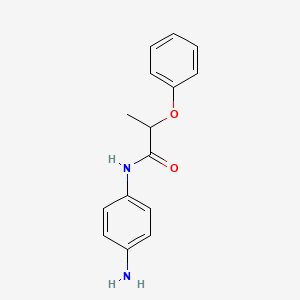![molecular formula C18H22N2O2 B3174563 N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide CAS No. 953896-99-6](/img/structure/B3174563.png)
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide
Descripción general
Descripción
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide, abbreviated as APSBA, is a synthetic organic compound that is used in a variety of scientific and industrial applications. It is a white, crystalline solid with a melting point of 115-118°C. APSBA is a versatile compound that is used in a variety of synthetic organic chemistry applications, such as the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the manufacture of polymers and other materials, as well as in the production of adhesives and coatings.
Aplicaciones Científicas De Investigación
Degradation and Environmental Impacts
Research on related compounds such as acetaminophen (ACT) has shown that advanced oxidation processes (AOPs) can be effective in degrading recalcitrant compounds in aqueous environments, potentially reducing their environmental impact. These studies suggest pathways and by-products of degradation, providing insights into the environmental fate of similar complex organic molecules, including N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide. By understanding these mechanisms, researchers can develop more efficient methods to mitigate the environmental presence of such compounds, ensuring ecosystem safety (Qutob et al., 2022).
Metabolism and Excretion
The metabolism and excretion patterns of compounds structurally related to this compound, such as N-acetyl-4-aminophenol (paracetamol) and its derivatives, have been extensively studied. These investigations reveal the omnipresence of certain metabolites in urine samples, indicating widespread exposure to these compounds or their precursors. Such studies contribute to understanding the biotransformation and potential bioaccumulation of similar compounds in biological systems, aiding in the assessment of their pharmacokinetics and toxicological profiles (Dierkes et al., 2014).
Therapeutic Potential and Mechanisms
Investigations into primary amino acid derivatives related to this compound have shown significant anticonvulsant activities, suggesting therapeutic potential in neurological disorders. These studies explore the structural activity relationships, highlighting the importance of specific substitutions at certain positions to retain or enhance biological activity. Understanding these molecular mechanisms is crucial for the design and development of new pharmacological agents with improved efficacy and safety profiles (King et al., 2011).
Hepatoprotective Effects
Research on compounds such as N-(4-Hydroxyphenyl) acetamide, closely related to this compound, has demonstrated potential hepatoprotective effects against drug-induced liver damage. These studies suggest the role of natural compounds in mitigating liver injury through antioxidant and antifibrotic actions, providing a foundation for exploring the hepatoprotective potential of this compound and its derivatives (Alhusain et al., 2022).
Antimalarial Activity
Synthesis and pharmacological evaluation of chemical entities based on paracetamol, a compound related to this compound, have shown promising analgesic and anti-inflammatory properties. These findings underscore the potential for developing novel therapeutic agents derived from this compound, with applications in treating pain, inflammation, and possibly other conditions (Ahmadi et al., 2014).
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2-(2-butan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-13(2)16-6-4-5-7-17(16)22-12-18(21)20-15-10-8-14(19)9-11-15/h4-11,13H,3,12,19H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAVEPDEOQLCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{3-[(2-Furylmethoxy)methyl]phenyl}methanamine](/img/structure/B3174500.png)


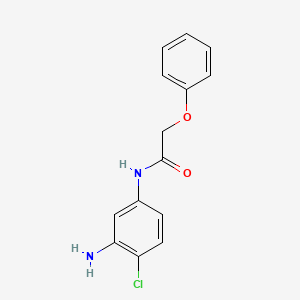
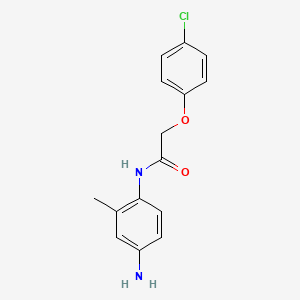
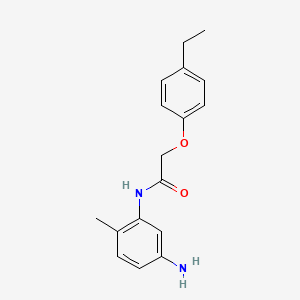
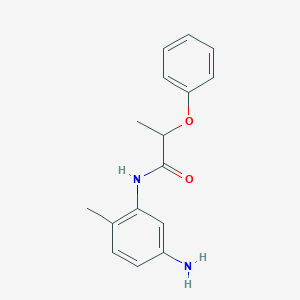

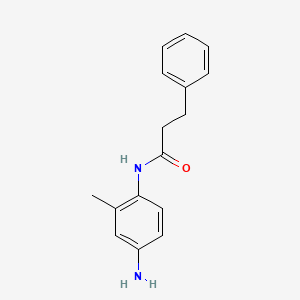
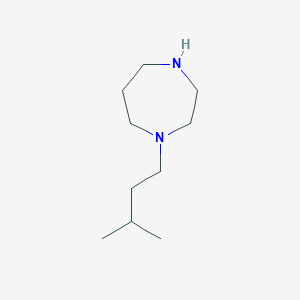
![[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3174583.png)
